molecular formula C12H11NO2S B13889318 5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde

5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde

Cat. No.: B13889318
M. Wt: 233.29 g/mol
InChI Key: BGSCCPAJHYOINE-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a thiazole ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde typically involves the condensation of 5-ethoxy-2-hydroxybenzaldehyde with 2-aminothiazole. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde in biological systems involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde is unique due to the specific positioning of the ethoxy group and the thiazole ring, which can influence its reactivity and biological activity. The presence of the thiazole ring also imparts specific electronic properties that can be exploited in various applications, such as in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-ethoxy-2-(1,3-thiazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-2-15-10-3-4-11(9(7-10)8-14)12-13-5-6-16-12/h3-8H,2H2,1H3

InChI Key

BGSCCPAJHYOINE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=CS2)C=O

Origin of Product

United States

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